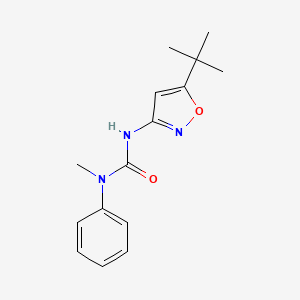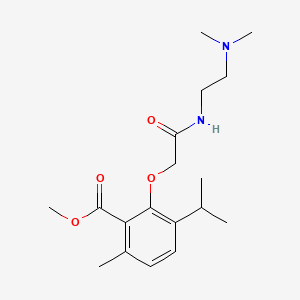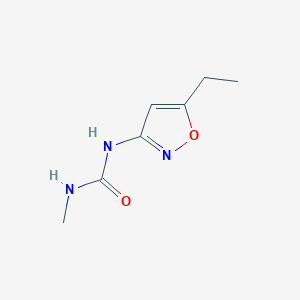
N-(5-Ethyl-1,2-oxazol-3-yl)-N'-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Ethyl-1,2-oxazol-3-yl)-N’-methylurea is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Ethyl-1,2-oxazol-3-yl)-N’-methylurea typically involves the reaction of 5-ethyl-1,2-oxazole with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of N-(5-Ethyl-1,2-oxazol-3-yl)-N’-methylurea may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography may be employed in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Ethyl-1,2-oxazol-3-yl)-N’-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds.
Scientific Research Applications
N-(5-Ethyl-1,2-oxazol-3-yl)-N’-methylurea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Ethyl-1,2-oxazol-3-yl)-N’-methylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(5-Ethyl-1,2-oxazol-3-yl)methanol: A related compound with a hydroxymethyl group instead of a methylurea group.
2-(3-ethyl-1,2-oxazol-5-yl)acetic acid: Another similar compound with an acetic acid functional group.
Uniqueness
N-(5-Ethyl-1,2-oxazol-3-yl)-N’-methylurea is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
CAS No. |
55807-49-3 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
1-(5-ethyl-1,2-oxazol-3-yl)-3-methylurea |
InChI |
InChI=1S/C7H11N3O2/c1-3-5-4-6(10-12-5)9-7(11)8-2/h4H,3H2,1-2H3,(H2,8,9,10,11) |
InChI Key |
GZHRRXCRBVAAEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NO1)NC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-chlorobenzoate](/img/structure/B14644460.png)
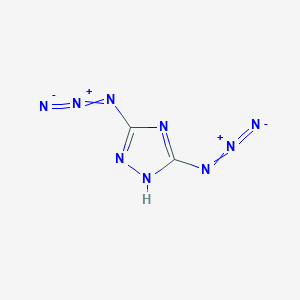
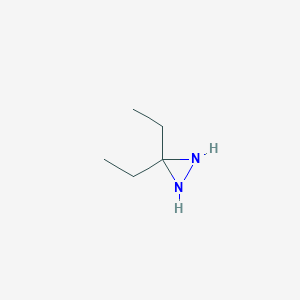


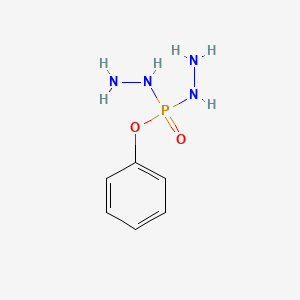
![[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea](/img/structure/B14644494.png)
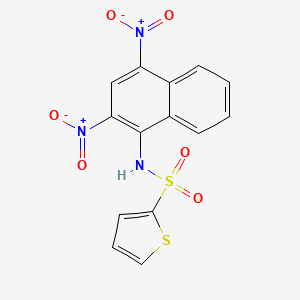
![2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide](/img/structure/B14644503.png)
